2-Naphthalenemethanol
Overview
Description
Synthesis Analysis
2-Naphthalenemethanol can be synthesized through diverse pathways. For instance, Sato et al. (1987) explored the synthesis from 2-methoxynaphthalene via photoaddition to acrylonitrile followed by base treatment, which led to the construction of complex steroid skeletons (Sato et al., 1987). Another approach by Zhang Sheng-yong (2007) involved a six-step procedure starting from 2-vinylnaphthalene, yielding (S)-(+)-2-(2-Naphthyl)-2-(N-methyl)aminoethanol with high enantiomeric excess, showcasing the compound's potential in asymmetric synthesis (Zhang Sheng-yong, 2007).
Molecular Structure Analysis
The molecular structure of 2-naphthalenemethanol and its derivatives have been thoroughly investigated, revealing insights into their reactivity and potential applications. For example, the study on oligo(naphthalene-2,3-diyl)s by Motomura et al. (2005) used palladium-catalyzed cross-coupling reactions for synthesis, with an NMR and X-ray diffraction study supporting the presence of a helical secondary structure (Motomura et al., 2005).
Chemical Reactions and Properties
2-Naphthalenemethanol participates in various chemical reactions, reflecting its versatile chemical properties. The compound's reactivity with olefins, as discussed by Sato et al., and its role in the formation of naphthopyrans and naphthodipyrans when reacted with methylenemalononitrile, as found by Elagamey et al. (1993), exemplify its utility in synthesizing heterocyclic compounds (Elagamey et al., 1993).
Physical Properties Analysis
The physical properties of 2-naphthalenemethanol derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and organic synthesis. The work by Jacobson et al. (1996) on a solvent polarity and viscosity-sensitive fluorophore highlights the importance of understanding these properties for the development of new materials (Jacobson et al., 1996).
Chemical Properties Analysis
Investigating the chemical properties of 2-naphthalenemethanol involves understanding its reactivity, stability, and interaction with various reagents. The study by Zhu et al. (2013) on iron-catalyzed benzannulation reactions leading to naphthalene derivatives showcases the compound's versatility and potential in synthetic organic chemistry (Zhu et al., 2013).
Scientific Research Applications
Sorption Studies : It's used in research to study the sorption of naphthalene and its hydroxyl-substituted compounds onto biochars (Wang et al., 2017).
Photochemical Generation of Isomeric Naphthoquinone Methides : 2-Naphthalenemethanol is utilized in the photochemical generation of naphthoquinone methides such as 2,3-naphthoquinone-3-methide and 1,2-naphthoquinone-1-methide (Arumugam & Popik, 2009).
Photocleavable Protecting Group for Molecules : 2-Nitro-3-naphthalenemethanol (NNM) is an efficient photocleavable protecting group for molecules containing a carboxylic function, offering better photochemical properties than 2-nitrobenzyl chromophores (Singh & Khade, 2005).
Applications in Supramolecular Chemistry and Others : Naphthalene diimides are used in supramolecular chemistry, sensors, molecular switching devices, ion-channels, gelators, catalysis, medicinal applications, and artificial photosynthesis (Kobaisi et al., 2016).
Marker Compound in Capillary Electrophoresis : It's used as a marker compound in capillary electrophoresis to determine the critical micelle concentration (CMC) of anionic surfactants (Nakamura, Sano & Matsuura, 1998).
Fluorometric Assays : 2-Naphthalenemethanol is used in fluorometric assays for determining class I alcohol dehydrogenase activity in human serum (Wierzchowski, Dafeldecker, Holmquist & Vallee, 1989).
Photolabile Protection of Alcohols, Phenols, and Carboxylic Acids : It's used for photolabile protection of these compounds, resulting in fast release with good quantum and chemical yields (Kulikov, Arumugam & Popik, 2008).
Versatile Amino Protecting Group : 2-Naphthylmethyl (NAP) is a versatile amino protecting group used for chemo-selective cleavage of protected tertiary amines under mild conditions (Godin, Compain & Martin, 2003).
Metabolic Activation of 2-Methylnaphthalene : 2-Naphthalenemethanol participates in the metabolic activation of 2-methylnaphthalene, which is known for its teratogenic, carcinogenic, and cytotoxic properties (Li et al., 2022).
Photocaging Agent : It can be used as a photocaging agent under physiological conditions at specific wavelengths without significant damage to the biomolecule (Singh & Khade, 2002).
Isolated from Essential Oils : 2-Naphthalenemethanol is isolated from the essential oil of Cymbopogon distans and studied spectroscopically, identified by X-ray diffraction (Mathela et al., 1989).
Enantiodifferentiation in Complexes : Chiral discrimination in 2-naphthalenemethanol complexes allows for differentiation between the two forms in a racemic mixture (Al-Rabaa et al., 1995).
Safety And Hazards
properties
IUPAC Name |
naphthalen-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGWMAAZYZSWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166607 | |
Record name | 2-Naphthalenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenemethanol | |
CAS RN |
1592-38-7 | |
Record name | 2-Naphthalenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1592-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NAPHTHALENEMETHANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Naphthyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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